molecular formula C17H21N B8323455 N-benzyl-4-phenylbutan-1-amine

N-benzyl-4-phenylbutan-1-amine

Cat. No.: B8323455
M. Wt: 239.35 g/mol
InChI Key: ZKASGFDVSKEYOY-UHFFFAOYSA-N
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Description

N-benzyl-4-phenylbutan-1-amine is an organic compound that features a benzyl group attached to a 4-phenyl-butyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-phenylbutan-1-amine typically involves the reaction of benzyl chloride with 4-phenyl-1-butanamine under basic conditions. The reaction is usually carried out in the presence of a solvent like tetrahydrofuran (THF) and a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalysts such as zinc chloride or aluminum trichloride may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-benzyl-4-phenylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Benzylamine: A simpler analog with a benzyl group attached to an amine.

    Phenethylamine: Contains a phenyl group attached to an ethylamine chain.

    4-Phenylbutylamine: Similar structure but lacks the benzyl group.

Uniqueness: N-benzyl-4-phenylbutan-1-amine is unique due to the presence of both benzyl and 4-phenyl-butyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzyl-4-phenylbutan-1-amine

InChI

InChI=1S/C17H21N/c1-3-9-16(10-4-1)11-7-8-14-18-15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18H,7-8,11,14-15H2

InChI Key

ZKASGFDVSKEYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC2=CC=CC=C2

Origin of Product

United States

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